molecular formula C28H30N4O3 B6462527 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 2549036-77-1

2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B6462527
CAS No.: 2549036-77-1
M. Wt: 470.6 g/mol
InChI Key: KIGPJZLGKVOVLB-UHFFFAOYSA-N
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Description

This compound features a rigid 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione core, a piperazine-ethyl linker, and an N-(2-phenylethyl)acetamide moiety. The tricyclic system likely enhances target binding through conformational rigidity, while the piperazine group improves solubility and pharmacokinetic properties. The phenethyl-acetamide chain may facilitate interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c33-25(29-13-12-21-6-2-1-3-7-21)20-31-16-14-30(15-17-31)18-19-32-27(34)23-10-4-8-22-9-5-11-24(26(22)23)28(32)35/h1-11H,12-20H2,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGPJZLGKVOVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Bioactivity/Properties References
Target Compound 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione Piperazin-1-yl ethyl, N-(2-phenylethyl)acetamide Hypothesized COX-2 inhibition (based on tricyclic core similarity to NSAID scaffolds); enhanced solubility from piperazine
8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-diazaspiro[4.5]decane-2,4-dione 4-phenylpiperazin-1-yl propyl Pharmacological activity (unspecified); spirodecane core may reduce rigidity vs. tricyclic systems
N-(4-{8-nitro-...}phenyl)acetamide () 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione 8-nitro group, phenylacetamide Nitro substitution increases electron-withdrawing effects; potential metabolic instability
N-Phenyl-2-(piperazin-1-yl)acetamide None (simple acetamide-piperazine) Phenyl, piperazin-1-yl High solubility; lacks tricyclic core, possibly reducing target specificity
Thia-triazatricyclo analog () 8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione 2-methoxyphenyl acetamide Sulfur atom enhances metabolic stability; methoxy group may alter CNS penetration
Key Observations:

Computational studies suggest that graph-based structural comparisons (e.g., using methods in ) highlight the uniqueness of the tricyclic system in biochemical interactions . The nitro-substituted analog () demonstrates how electron-withdrawing groups on the tricyclic core could alter reactivity but may introduce toxicity risks .

Substituent Effects :

  • Piperazine derivatives (target compound, Compound 13, ) consistently show improved solubility, but the phenethyl chain in the target compound adds lipophilicity, which may enhance blood-brain barrier penetration compared to the methoxyphenyl group in .
  • The absence of the tricyclic core in N-Phenyl-2-(piperazin-1-yl)acetamide () likely reduces target specificity but increases bioavailability .

Thia-triazatricyclo derivatives () exhibit distinct bioactivity profiles due to sulfur incorporation, underscoring the impact of heteroatom placement .

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